2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide
Description
2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide is a heterocyclic acetamide derivative featuring a cinnolinone core fused with a tetrahydro ring system. The o-tolyl (ortho-methylphenyl) substituent on the acetamide group introduces steric and electronic effects that may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-6-2-4-8-14(12)18-16(21)11-20-17(22)10-13-7-3-5-9-15(13)19-20/h2,4,6,8,10H,3,5,7,9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHGSUFBAHUGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 2-aminobenzophenone with acetic anhydride and o-toluidine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could yield different hydrogenated derivatives.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated cinnoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Could be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Direct Cinnolinyl Acetamide Analogs
Notes:
- Molecular weight (*estimated based on cinnolinyl-acetic acid core + o-tolylacetamide).
Acetamide Derivatives with Heterocyclic Cores
- N-(1H-Benzimidazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (): Replaces o-tolyl with a benzimidazole ring, which may enhance DNA intercalation or kinase inhibition due to planar aromaticity .
- N-[4,7-Dioxo-2-(o-tolyl)-1,3-oxazepin-3(2H,4H,7H)-yl]-2-(coumarin-4-yloxy)acetamide (Compound 9, ): Combines o-tolyl with a coumarin-oxazepinone core.
- Morpholin-2-one Acetamides (): Example: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide. The morpholinone core replaces cinnolinone, offering conformational flexibility. The isopropylphenyl group may improve lipophilicity compared to o-tolyl .
Aromatic Substitution Variations
- 2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxoindol-1-yl}-N-(3-methylphenyl)acetamide (): Features an indole-hydrazone hybrid with m-tolyl substitution. The hydrazone linker and hydroxybenzoyl group enable metal chelation, a property absent in the target compound .
- N-(3-Hydroxyphenyl)acetamide (): A simpler analog with a phenolic group, highlighting how electron-withdrawing/donating substituents affect solubility and reactivity .
Key Research Findings and Functional Insights
- Synthetic Challenges: The cinnolinone core in the target compound likely requires cyclization strategies similar to those in (e.g., maleic anhydride-mediated ring formation) but with tetrahydrocinnolinone-specific optimization .
- Biological Relevance: Cinnolinone derivatives are associated with kinase inhibition (e.g., JAK2, CDK), while coumarin-oxazepinone hybrids () show anticoagulant activity . Ortho-substituted aryl groups (e.g., o-tolyl) often enhance binding pocket interactions in enzyme targets compared to para- or meta-substituted analogs .
Biological Activity
The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide is a member of the tetrahydrocinnoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
- IUPAC Name : 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
- LogP : 3.45 (indicating moderate lipophilicity)
Anticancer Activity
Research has indicated that compounds within the tetrahydrocinnoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A2780 (Ovarian) | 10.5 | Mitochondrial disruption |
| B | HT-29 (Colorectal) | 15.3 | ROS production |
| C | MSTO-211H | 12.7 | Apoptosis induction |
Note: Values are indicative and vary based on experimental conditions.
Antimicrobial Activity
Tetrahydrocinnoline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
The precise mechanism through which 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(o-tolyl)acetamide exerts its biological effects is an area of ongoing research. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis.
Case Studies
-
Study on Anticancer Properties
A study published in Molecules examined various tetrahydrocinnoline derivatives for their anticancer potential. The most active compound demonstrated an IC50 value of 10.5 µM against A2780 cells and was found to significantly induce apoptosis through mitochondrial pathways . -
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds. The study revealed that certain derivatives showed promising activity against common bacterial pathogens, suggesting potential applications in treating infections .
Q & A
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .
- In Vivo Testing : Adhere to IACUC protocols for animal studies, including dose-limiting toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
